({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYOYMOAPQWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been synthesized and evaluated for their analgesic potential. These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors.
Biochemical Pathways
Related compounds have been shown to affect pain perception pathways. These compounds may work by inhibiting the release of certain neurotransmitters involved in pain signaling, thereby reducing the sensation of pain.
Result of Action
Related compounds have shown potent analgesic efficacy. These compounds have been found to relieve pain effectively, suggesting that our compound of interest may have similar effects.
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.
Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors. For instance, a related compound was identified as a potent inhibitor of c-KIT kinase, which plays a crucial role in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Antimicrobial Activity : The presence of the dichlorobenzoate moiety may contribute to antimicrobial properties, as halogenated benzoates are often associated with such activities.
Anticancer Activity
A study focusing on related compounds indicated that they possess significant anticancer properties. The compound's structural similarity to known c-KIT inhibitors suggests it may also inhibit cancer cell proliferation through similar pathways. In vitro assays demonstrated that compounds with trifluoromethyl groups showed enhanced potency against resistant cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| CHMFL-KIT-64 | c-KIT inhibitor | |
| 4-[4-(trifluoromethyl)phenyl]carbamoyl compounds | Antitumor efficacy |
Antimicrobial Activity
Research indicates that compounds containing dichlorobenzoate structures exhibit antimicrobial properties. While specific data on ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is limited, its structural analogs have shown effectiveness against various bacterial strains.
Case Studies
- Case Study on c-KIT Inhibition : A recent study highlighted the development of c-KIT inhibitors that target mutations associated with drug resistance in GISTs. The findings suggest that modifications in the chemical structure could lead to improved efficacy against resistant forms .
- Antimicrobial Testing : In vitro tests on structurally similar dichlorobenzoates revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Methyl 4-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl]phenylcarbamate (Compound 14, )
- Structural Similarities :
- Both compounds feature a trifluoromethyl group and chlorinated aromatic rings.
- A carbamate/carbamoyl group bridges aromatic systems.
- Key Differences :
- Compound 14 contains a phenylcarbamate linkage, while the target compound utilizes a benzoate ester.
- The trifluoromethyl group in Compound 14 is on a chlorophenyl ring, whereas the target compound places it on a benzyl group attached to the carbamoyl moiety.
- Physicochemical Properties :
- Compound 14 has a melting point of 173°C and HPLC purity of 93.33%, with UV λmax at 278.2 nm . These properties suggest moderate polarity and stability, likely shared by the target compound due to analogous halogenated and fluorinated substituents.
- IR spectra of Compound 14 show strong C=O (1714 cm<sup>-1</sup>) and C-F (1117 cm<sup>-1</sup>) stretches, which would be expected in the target compound as well .
Sulfonylurea Herbicides ()
- Structural Similarities :
- Metsulfuron-methyl and triflusulfuron-methyl share methyl ester functional groups with the target compound.
- Key Differences :
- Sulfonylureas feature triazine rings and sulfonylurea bridges, unlike the benzoate-carbamoyl structure of the target.
- The trifluoroethoxy group in triflusulfuron-methyl differs from the target’s trifluoromethylbenzyl group.
- Functional Implications :
Trimethacarb ()
- Structural Similarities :
- Both compounds contain carbamate/carbamoyl groups.
- Key Differences :
- Trimethacarb is a methylcarbamate with a trimethylphenyl group, whereas the target compound has a dichlorobenzoate ester and trifluoromethylbenzyl group.
- Stability and Bioactivity :
Analytical Data
- LCMS and HPLC :
- Spectroscopy :
- The trifluoromethyl group in the target compound would produce distinct <sup>19</sup>F NMR signals near -60 ppm, similar to compounds in .
Q & A
Q. What analytical approaches differentiate polymorphic forms, and how do they impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
